5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a methyl group at the 5-position and a carboxamide group at the 2-position, which is further substituted with a thiophen-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of a condensing agent such as titanium tetrachloride (TiCl4).
Suzuki Cross-Coupling Reaction: The intermediate 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide undergoes a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under suitable conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other biologically active molecules and functional materials.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-5-methylpyrazine: A pyrazine derivative with similar structural features but different substituents.
2-acetyl-5-methylthiophene: A thiophene derivative with a similar thiophene ring but different functional groups.
2-thiopheneethanol: A thiophene derivative used in the synthesis of biologically active compounds.
Uniqueness
5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring with a thiophene-2-yl ethyl group and a carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-N-(2-thiophen-2-ylethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-7-15-11(8-14-9)12(16)13-5-4-10-3-2-6-17-10/h2-3,6-8H,4-5H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFRALYRVRRLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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